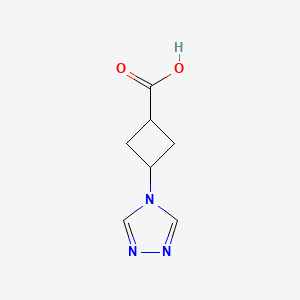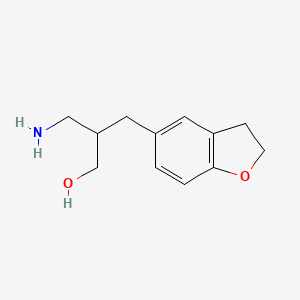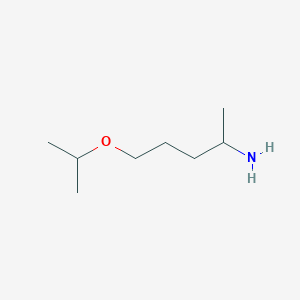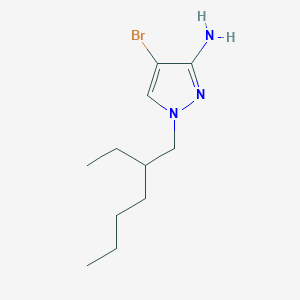
N,3-dimethyltetrahydro-2H-pyran-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,3-dimethyltetrahydro-2H-pyran-4-amine: is a heterocyclic amine with the molecular formula C7H15NO and a molecular weight of 129.2 g/mol . This compound is characterized by a tetrahydropyran ring substituted with a dimethyl group and an amine group, making it a versatile molecule in various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N,3-dimethyltetrahydro-2H-pyran-4-amine typically involves the reaction of appropriate precursors under controlled conditions. One common method is the reductive amination of 3,3-dimethyltetrahydro-2H-pyran-4-one using an amine source and a reducing agent . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as palladium on carbon.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as distillation or crystallization to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions: N,3-dimethyltetrahydro-2H-pyran-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: It can be reduced to form more saturated amines.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Alkyl halides or acyl chlorides under basic conditions.
Major Products:
Oxidation: Formation of N,3-dimethyltetrahydro-2H-pyran-4-one.
Reduction: Formation of more saturated amines.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: N,3-dimethyltetrahydro-2H-pyran-4-amine is used as an intermediate in the synthesis of various organic compounds. Its unique structure allows it to participate in the formation of complex molecules.
Biology and Medicine: In biological research, this compound is used to study enzyme interactions and metabolic pathways. It may also serve as a building block for the synthesis of pharmaceutical agents.
Industry: In industrial applications, this compound is used in the production of agrochemicals, dyes, and polymers. Its reactivity makes it a valuable component in various manufacturing processes.
Wirkmechanismus
The mechanism of action of N,3-dimethyltetrahydro-2H-pyran-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The amine group can form hydrogen bonds or ionic interactions with these targets, leading to changes in their activity or function. The tetrahydropyran ring provides structural stability and influences the compound’s overall reactivity .
Vergleich Mit ähnlichen Verbindungen
- 3,3-dimethyltetrahydro-2H-pyran-4-amine
- N,N-dimethyltetrahydro-2H-pyran-3-amine
Comparison: N,3-dimethyltetrahydro-2H-pyran-4-amine is unique due to the specific positioning of the dimethyl and amine groups on the tetrahydropyran ring. This configuration imparts distinct chemical properties and reactivity compared to its analogs. For example, the presence of the amine group at the 4-position allows for different substitution patterns and interactions with molecular targets .
Eigenschaften
Molekularformel |
C7H15NO |
|---|---|
Molekulargewicht |
129.20 g/mol |
IUPAC-Name |
N,3-dimethyloxan-4-amine |
InChI |
InChI=1S/C7H15NO/c1-6-5-9-4-3-7(6)8-2/h6-8H,3-5H2,1-2H3 |
InChI-Schlüssel |
NJGSBSHBWBRWHE-UHFFFAOYSA-N |
Kanonische SMILES |
CC1COCCC1NC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


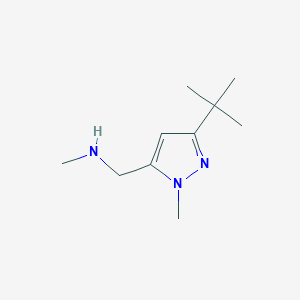
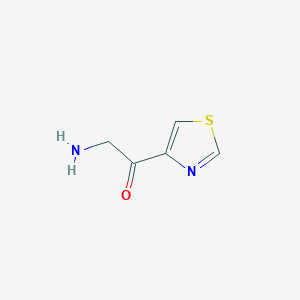




![2-[2-(2-Methylpropanamido)benzamido]benzoic acid](/img/structure/B13530037.png)


![2-Amino-1-[4-(3-chlorophenyl)piperazin-1-yl]ethanone](/img/structure/B13530050.png)
